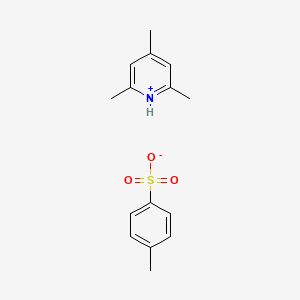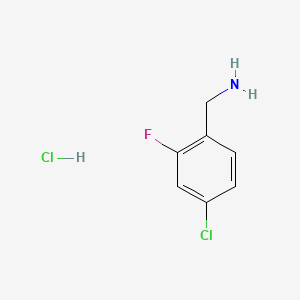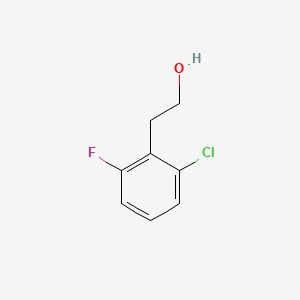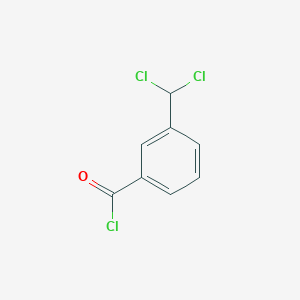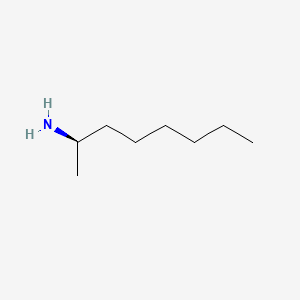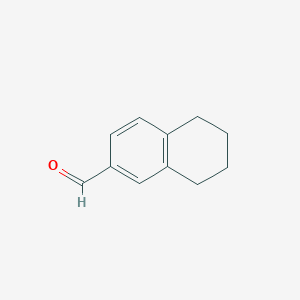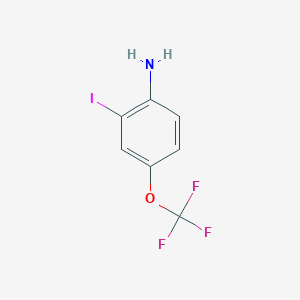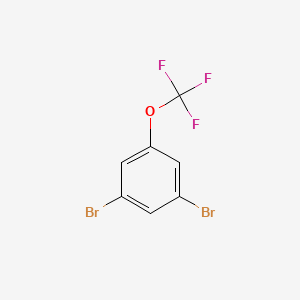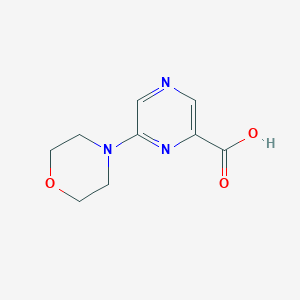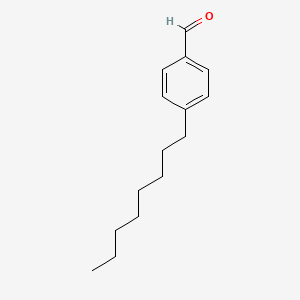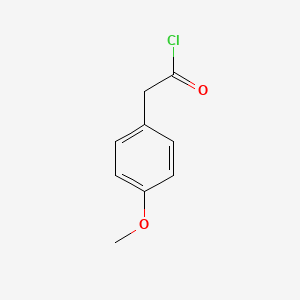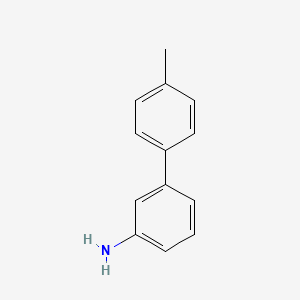
3-(4-メチルフェニル)アニリン
概要
説明
3-(4-Methylphenyl)aniline, also known as p-toluidine, is an aromatic amine with the chemical formula C13H13N. It is a derivative of aniline where a methyl group is substituted at the para position of the phenyl ring. This compound is a colorless to pale yellow liquid and is commonly used in the production of dyes, pharmaceuticals, and pesticides.
科学的研究の応用
3-(4-Methylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
作用機序
Target of action
Anilines are aromatic amines, and their targets can vary widely depending on their specific structures and functional groups. They can interact with a variety of biological targets, including enzymes, receptors, and DNA .
Mode of action
The mode of action of anilines also depends on their specific structures. Some anilines can act as inhibitors for certain enzymes, while others might interact with receptors or DNA to exert their effects .
Biochemical pathways
Anilines can be involved in various biochemical pathways. For example, some anilines can undergo metabolic transformations in the body, leading to the formation of reactive intermediates that can bind to cellular macromolecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of anilines can vary. Factors such as the compound’s lipophilicity, its ionization state at physiological pH, and its molecular size can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of anilines can range from enzyme inhibition to DNA damage, depending on the specific compound and its targets .
Action environment
The action, efficacy, and stability of anilines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
生化学分析
Biochemical Properties
For instance, aniline hydrochloride has been found to interact with certain enzymes
Cellular Effects
The effects of 3-(4-Methylphenyl)aniline on cells and cellular processes are not well-documented. Anilines are known to have various effects on cells. For example, some anilines can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3-(4-Methylphenyl)aniline on cells and cellular processes need to be investigated further.
Molecular Mechanism
It is known that anilines can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 3-(4-Methylphenyl)aniline in animal models have not been extensively studied
Metabolic Pathways
Aniline, a related compound, is known to undergo enzymatic hydrolysis, resulting in the formation of N-acetyl-4-aminophenol, a major urinary metabolite
Transport and Distribution
Membrane transporters play a crucial role in the absorption, distribution, metabolism, and elimination (ADME) of drugs
Subcellular Localization
Messenger RNA (mRNA) can be transported and targeted to different subcellular compartments and locally translated
準備方法
Synthetic Routes and Reaction Conditions
3-(4-Methylphenyl)aniline can be synthesized through several methods. One common method involves the nitration of toluene to produce 4-nitrotoluene, followed by reduction to yield 4-methylaniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of 3-(4-Methylphenyl)aniline often involves large-scale nitration and reduction processes. The nitration is carried out in continuous flow reactors to ensure efficient mixing and temperature control. The reduction step is typically performed in high-pressure hydrogenation reactors to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 4-Methylbenzonitrile or 4-Methylbenzoic acid.
Reduction: N,N-Dimethyl-4-methylaniline.
Substitution: 4-Chloro-3-(4-methylphenyl)aniline or 4-Bromo-3-(4-methylphenyl)aniline.
類似化合物との比較
Similar Compounds
Aniline: The parent compound without the methyl group.
2-Methylphenylamine: An isomer with the methyl group at the ortho position.
3-Methylphenylamine: An isomer with the methyl group at the meta position.
Uniqueness
3-(4-Methylphenyl)aniline is unique due to the presence of the methyl group at the para position, which influences its chemical reactivity and physical properties. This substitution pattern can affect the compound’s electron density distribution, making it more reactive in certain electrophilic substitution reactions compared to its isomers .
特性
IUPAC Name |
3-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYGPGAOVHOANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361409 | |
| Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400751-16-8 | |
| Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
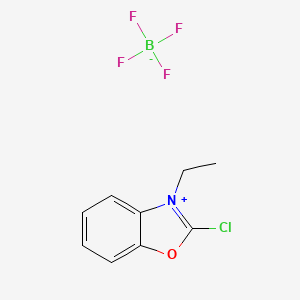
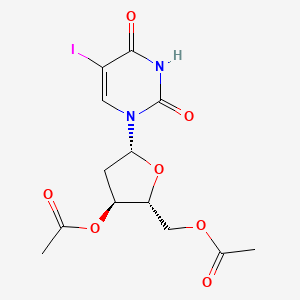
![9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride](/img/structure/B1586103.png)
